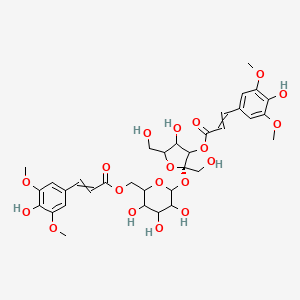

c3,6'-Disinapoyl sucrose

Description

BenchChem offers high-quality c3,6'-Disinapoyl sucrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c3,6'-Disinapoyl sucrose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H42O19 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[(2S)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22?,23?,28?,29?,30?,31?,32?,33?,34-/m0/s1 |

InChI Key |

FHIJMQWMMZEFBL-SCTPVCJWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

c3,6'-Disinapoyl sucrose chemical structure and stereochemistry

Structure Elucidation, Stereochemistry, and Pharmacological Mechanisms

Executive Summary

3,6'-Disinapoyl sucrose (3,6'-DSS) is a bioactive oligosaccharide ester isolated primarily from the roots of Polygala tenuifolia (Yuan Zhi).[1][2][3] As a potent neuroprotective agent, it has garnered significant attention in drug development for its antidepressant effects and cognitive enhancement potential. This technical guide provides a rigorous analysis of its chemical architecture, differentiating it from structural isomers (e.g., 3',6-DSS) through spectroscopic data. It further details a validated extraction protocol and elucidates the molecular mechanisms governing its modulation of the BDNF/TrkB signaling pathway.

Part 1: Structural Elucidation & Stereochemistry[1]

Chemical Nomenclature and Connectivity

The precise identification of 3,6'-DSS requires strict adherence to carbohydrate numbering conventions. The molecule consists of a sucrose core—

-

Formula:

-

IUPAC Definition: 3-O-[(E)-sinapoyl]-

-D-glucopyranosyl-(1

Critical Stereochemical Features:

-

Glycosidic Linkage: The bond between C1 of glucose and C2 of fructose is an

linkage, locking the anomeric carbons and rendering the sugar non-reducing. -

Esterification Sites:

-

Acyl Geometry: The sinapoyl double bonds typically adopt the trans (

) conformation, evidenced by large coupling constants (

Structural Connectivity Diagram (DOT)

The following diagram illustrates the logical connectivity and stereochemical orientation of the functional groups.

Figure 1: Connectivity logic of 3,6'-Disinapoyl sucrose, highlighting the specific esterification sites on the disaccharide core.[1]

Part 2: Spectroscopic Characterization (NMR)

To distinguish 3,6'-DSS from its isomers (e.g., 3,6-DSS or 3',6-DSS), High-Resolution NMR is the gold standard.[1] The esterification causes a "deshielding" effect, shifting the attached protons downfield.

Diagnostic NMR Signals (500 MHz, )

The following table summarizes the key chemical shifts required for identification. Note the distinction between the glucose (Glc) and fructose (Fru) moieties.[1][6]

| Position | Moiety | Diagnostic Feature | ||

| Aglycone | ||||

| C-3 | Glc | 5.42 (t) | 78.4 | Downfield shift (vs. ~3.7 in sucrose) confirms ester at C3. |

| C-1 | Glc | 5.51 (d) | 93.8 | Anomeric proton ( |

| C-6' | Fru | 4.35-4.50 (m) | 65.2 | Downfield shift confirms ester at C6'. |

| C-2' | Fru | - | 105.1 | Quaternary anomeric carbon (characteristic of ketose).[1] |

| Acyl Groups | ||||

| C-7, 7' | Olefin | 7.65 (d) | 147.2 | |

| C-8, 8' | Olefin | 6.45 (d) | 115.8 | Conjugated alkene proton.[1] |

| OMe | Methoxy | 3.88 (s) | 56.8 | Characteristic singlets for sinapoyl methoxy groups.[1] |

Technical Insight (HMBC Correlation): To unequivocally prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) experiments must show:

-

Correlation between H-3 (Glc) and the carbonyl carbon of Sinapoyl group 1.[1]

-

Correlation between H-6' (Fru) and the carbonyl carbon of Sinapoyl group 2.[1] Absence of these specific correlations implies a structural isomer.

Part 3: Extraction & Purification Protocol

This protocol is designed for the isolation of high-purity 3,6'-DSS from Polygala tenuifolia roots.[1]

Workflow Overview

-

Extraction: Methanolic reflux to maximize oligosaccharide ester yield.[1]

-

Partition: Liquid-liquid extraction to remove lipophilic impurities (fats/chlorophyll).[1]

-

Enrichment: Diaion HP-20 macroporous resin to separate sugars from saponins.

-

Purification: Preparative HPLC for isomer separation.

Detailed Methodology

Step 1: Raw Material Preparation

-

Pulverize dried P. tenuifolia roots (1.0 kg) to a fine powder (40 mesh).

-

Why: Increases surface area for solvent penetration.[1]

Step 2: Solvent Extraction

-

Reflux with 80% Methanol (10 L) for 2 hours. Repeat 3 times.

-

Combine filtrates and concentrate under reduced pressure (Rotavap at 45°C) to obtain a crude syrup.

Step 3: Liquid-Liquid Partition

-

Suspend crude extract in

(1 L). -

Partition sequentially with Petroleum Ether (

) to remove lipids.[1] -

Partition with n-Butanol (

).[1] Critical Step: 3,6'-DSS partitions into the n-Butanol phase, leaving free sucrose and inorganic salts in the water phase.

Step 4: Chromatographic Separation (Visualized)

Figure 2: Purification workflow from crude extract to isolated compound.

Part 4: Pharmacological Mechanism of Action

3,6'-DSS exerts its antidepressant and neuroprotective effects primarily through the upregulation of neurotrophic factors and the modulation of the HPA axis.

The BDNF/TrkB Signaling Cascade

Research indicates that 3,6'-DSS crosses the blood-brain barrier and acts on hippocampal neurons.[1] It inhibits the reuptake of monoamines (Serotonin, Norepinephrine, Dopamine) and simultaneously activates the cAMP-CREB-BDNF pathway.[1]

Mechanism Logic:

-

Receptor Activation: 3,6'-DSS treatment leads to phosphorylation of TrkB receptors.[1]

-

Kinase Cascade: Activation of ERK1/2 and CaMKII pathways.[1][2]

-

Transcription: Phosphorylation of CREB (p-CREB) in the nucleus.[1]

-

Translation: Increased synthesis of Brain-Derived Neurotrophic Factor (BDNF).[1][2]

-

Outcome: Enhanced synaptic plasticity and neurogenesis (reversal of stress-induced atrophy).[1]

Pathway Visualization[1]

Figure 3: Signal transduction pathway of 3,6'-DSS leading to neurotrophic upregulation.[1]

References

-

Hu, Y., et al. (2011). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International.[1]

-

Li, C., et al. (2022). 3,6'-Disinapoyl sucrose attenuates Aβ1-42-induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy.[1] Oxidative Medicine and Cellular Longevity.[1]

-

Miyase, T., et al. (1991). Polygalasaponins XXVIII-XXXII from the roots of Polygala tenuifolia Willdenow. Chemical and Pharmaceutical Bulletin.[1]

-

PubChem Compound Summary. 3,6'-Disinapoyl sucrose (CID 73157012).[1] National Center for Biotechnology Information.[1] [1]

-

Liu, P., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd.[7] Journal of Pharmacy and Pharmacology.

Sources

- 1. PubChemLite - 3,6'-disinapoyl sucrose (C34H42O19) [pubchemlite.lcsb.uni.lu]

- 2. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3',6-Disinapoylsucrose | C34H42O19 | CID 11968389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic Architecture of 3,6'-Disinapoyl Sucrose: A Technical Guide to Pathway Engineering and Enzymatic Logic

Topic: Biosynthesis Pathway of 3,6'-Disinapoyl Sucrose in Plants Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[]

Executive Summary

3,6'-Disinapoyl sucrose (DISS) is a flagship bioactive oligosaccharide ester isolated from Polygala tenuifolia (Yuan Zhi).[][2][3][4] Pharmacologically, it acts as a potent triple reuptake inhibitor (serotonin, norepinephrine, dopamine) with significant neuroprotective and antidepressant efficacy.[] Despite its clinical potential, DISS extraction is limited by low natural abundance (<1% dry weight) and complex purification requirements due to the presence of structural isomers (e.g., tenuifoliside A, B, C).

This guide deconstructs the biosynthesis of DISS, shifting focus from general phenylpropanoid metabolism to the specific acyl-transfer mechanisms governing sucrose esterification.[] It provides a blueprint for metabolic engineering, identifying the vacuolar Serine Carboxypeptidase-Like (SCPL) acyltransferases as the critical catalytic engines for DISS production.[][2]

Molecular Architecture & Precursor Flux

Understanding the biosynthesis of DISS requires tracing the carbon flux from the shikimate pathway through the phenylpropanoid network to the specific acylation of sucrose.

The Phenylpropanoid Funnel

The sinapoyl moiety is derived from phenylalanine. The pathway involves sequential hydroxylation and methylation to produce sinapic acid.

-

Key Enzyme Checkpoint: Ferulate 5-hydroxylase (F5H).[][2][3]

-

Function: Converts coniferaldehyde/coniferyl alcohol precursors toward sinapyl precursors.[][2]

-

Engineering Insight: F5H is often the rate-limiting step for sinapate production.[][2][3] Overexpression of F5H is a prerequisite for high-yield DISS engineering to divert flux away from G-lignin and towards S-lignin/sinapate derivatives.[][2][3]

-

The Activation Module: Glucose as the Acyl Carrier

Unlike many cytosolic acyltransferases that utilize Acyl-CoA thioesters (BAHD family), the biosynthesis of sucrose esters in Polygala likely follows the 1-O-acylglucose-dependent pathway.[][2][3]

-

Precursor: Sinapic Acid.[][2]

-

Activation: Sinapic acid is glucosylated at the carboxyl group by a UDP-dependent glycosyltransferase (UGT).[][2][3]

The Core Biosynthetic Engine: SCPL Acyltransferases

The defining step in DISS biosynthesis is the transfer of the sinapoyl group from Sin-Glc to sucrose.[] This reaction occurs in the vacuole and is catalyzed by SCPL acyltransferases.[5]

The SCPL Mechanism

SCPLs (Serine Carboxypeptidase-Like) proteins have evolved from hydrolytic peptidases to perform transacylation.[][2][3][5] They utilize a catalytic triad (Ser-His-Asp) but lack the "oxyanion hole" required for hydrolysis, favoring ester formation.[][2][3]

The Two-Step Acylation Hypothesis for DISS: Since DISS is a di-ester, its formation likely involves sequential acylation or a disproportionation reaction.[][2][3]

Pathway Visualization

The following diagram illustrates the flow from Phenylalanine to DISS, highlighting the compartmentalization (Cytosol vs. Vacuole).

Figure 1: Compartmentalized biosynthesis of 3,6'-Disinapoyl sucrose. Note the activation of sinapate in the cytosol and the SCPL-mediated acylation in the vacuole.

Experimental Protocols for Validation

To validate this pathway in a heterologous host or native plant tissue, the following self-validating protocols are recommended.

In Vitro SCPL Activity Assay

This protocol validates the function of candidate SCPL genes (e.g., mined from P. tenuifolia transcriptomes) by testing their ability to transfer sinapate from glucose to sucrose.[]

Reagents:

-

Substrate A (Donor): 1-O-Sinapoyl-β-glucose (Synthesized chemically or enzymatically via recombinant UGT).[][2][3]

-

Buffer: 50 mM Citrate-Phosphate buffer, pH 5.5 (mimicking vacuolar pH).

-

Enzyme: Crude protein extract from yeast expressing candidate SCPL or purified recombinant protein.[][2]

Workflow:

-

Reaction Mix: Combine 50 µL Enzyme extract, 200 µM 1-O-Sinapoyl-glucose, and 50 mM Sucrose in a total volume of 200 µL.

-

Incubation: Incubate at 30°C for 2–4 hours.

-

Termination: Stop reaction with 200 µL Methanol (1% Formic Acid).

-

Analysis: Centrifuge (12,000 x g, 10 min) and analyze supernatant via HPLC-DAD-MS.

Validation Criteria:

-

Positive Result: Appearance of a peak corresponding to Mono-sinapoyl sucrose (M+H ~549 m/z) or DISS (M+H ~755 m/z).[][2][3]

-

Negative Control: Boiled enzyme extract must show no product formation.[][2]

-

Donor Specificity: Reaction should fail if Sinapoyl-CoA is substituted for Sinapoyl-glucose (confirming SCPL vs. BAHD mechanism).

Metabolite Profiling & Regiochemistry Confirmation

Distinguishing 3,6'-DISS from its isomers (e.g., 1,6'-DISS) is critical.[][2][3]

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 1.8 µm).[][2]

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[][2]

-

Gradient: 5% B to 40% B over 20 min.

-

Identification Logic:

-

Fragmentation: DISS produces characteristic fragment ions at m/z 223 (sinapic acid) and m/z 341 (sucrose - H2O).[][2][3]

-

NMR Validation: For definitive proof of the 3,6' linkage, purify the peak and perform HMBC (Heteronuclear Multiple Bond Correlation) NMR. Look for correlations between the carbonyl carbon of sinapate and the H-3 (fructose) and H-6 (glucose) protons of sucrose.[][2][3]

-

Bioengineering Strategy for Drug Development

For researchers aiming to scale DISS production, reliance on field-grown Polygala is unsustainable.[][2][3] A synthetic biology approach is recommended.[][2][6]

Table 1: Metabolic Engineering Targets

| Target Gene | Role | Engineering Action | Rationale |

| AtF5H (or homolog) | Ferulate 5-hydroxylase | Overexpression | Pushes flux from coniferaldehyde to sinapate, increasing precursor pool.[][2][3] |

| PtUGT | UDP-glucosyltransferase | Overexpression | Ensures rapid conversion of toxic free acids to the activated glucose-ester donor.[][2][3] |

| PtSCPL | Sinapoyltransferase | Critical Discovery Target | The rate-limiting enzyme for sucrose acylation.[][2][3] Requires vacuolar targeting signal preservation.[][2] |

| Inv | Invertase | Knockdown/Knockout | Prevents hydrolysis of the sucrose acceptor substrate in the vacuole. |

The "Gene Mining" Workflow

To identify the unknown PtSCPL responsible for DISS:

-

Transcriptome Sequencing: Perform RNA-seq on P. tenuifolia roots.[][2][3]

-

Differential Expression: Compare expression profiles between high-DISS and low-DISS producing tissues (e.g., cortex vs. xylem).

-

Phylogenetic Filtering: Select candidates clustering with known Class II SCPLs (acyltransferase clade), distinct from Class I (peptidase clade).[][2]

-

Motif Search: Ensure presence of the catalytic triad (Ser-Asp-His) and the vacuolar sorting signal (N-terminal or C-terminal propeptide).[][2][3]

Figure 2: Workflow for identifying the specific SCPL gene responsible for DISS biosynthesis.

References

-

Hu, Y., et al. (2011).[] Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Mugford, S. T., & Milkowski, C. (2012).[] Serine carboxypeptidase-like acyltransferases in plant secondary metabolism. Methods in Enzymology. (Contextual grounding for SCPL mechanism).

-

Li, J., et al. (2015).[][7] Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Ciarkowska, A., et al. (2018).[] Plant SCPL acyltransferases: multiplicity of enzymes with various functions in secondary metabolism. Phytochemistry Reviews. Retrieved from [Link]

-

Zhang, Y., et al. (2022).[] Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules. Retrieved from [Link][][2][3]

Sources

- 2. PubChemLite - 3,6'-disinapoyl sucrose (C34H42O19) [pubchemlite.lcsb.uni.lu]

- 3. 3,6'-Disinapoyl sucrose | C34H42O19 | CID 131752949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]

- 7. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6'-Disinapoyl Sucrose: Physicochemical Properties and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6'-Disinapoyl sucrose (DISS), a prominent bioactive oligosaccharide ester, has garnered significant attention within the scientific community for its promising therapeutic potential.[1] Isolated from the roots of plants such as Polygala tenuifolia, this natural compound has been traditionally used in medicine and is now being investigated for its neuroprotective, antidepressant, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6'-Disinapoyl sucrose, detailed analytical methodologies, and an in-depth exploration of its neuroprotective mechanisms of action.

Physicochemical Properties of 3,6'-Disinapoyl Sucrose

A thorough understanding of the physicochemical properties of 3,6'-Disinapoyl sucrose is fundamental for its handling, formulation, and application in research and development.

Structural and General Properties

3,6'-Disinapoyl sucrose is characterized by a sucrose core with two sinapoyl groups esterified at the 3 and 6' positions. This structure contributes to its classification as a phenylpropanoid.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₄₂O₁₉ | [4] |

| Molecular Weight | 754.69 g/mol | [3] |

| CAS Number | 139891-98-8 | [3] |

| Physical Appearance | Colorless needle-like crystals or a powder | [3] |

| Melting Point | 138-141 °C | N/A |

Solubility Profile

The solubility of 3,6'-Disinapoyl sucrose is a critical parameter for its use in in vitro and in vivo studies.

| Solvent | Solubility | Source(s) |

| DMSO | 100 mg/mL (132.5 mM) | [3] |

| Ethanol | 50 mg/mL | [3] |

| Water | < 1 mg/mL | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL | N/A |

| Other Solvents | Soluble in Chloroform, Dichloromethane, Acetone | [5] |

Note: For in vivo studies, a homogeneous suspension can be prepared in CMC-Na at a concentration of ≥5mg/ml.[3]

Stability and Storage

Proper storage is crucial to maintain the integrity of 3,6'-Disinapoyl sucrose.

| Condition | Recommendation | Source(s) |

| Solid Form | Store at -20°C for up to 3 years. Protect from air and light. | [3] |

| In Solvent | Store at -80°C for up to 1 year; at -20°C for up to 1 month. | [3] |

While specific data on stability at various pH levels and temperatures is limited, it is generally recommended to use freshly prepared solutions. Sucrose, a core component of the molecule, can undergo hydrolysis under acidic or basic conditions, and thermal degradation at elevated temperatures.

Analytical Characterization

Accurate identification and quantification of 3,6'-Disinapoyl sucrose are essential for quality control and experimental reproducibility.

Spectroscopic Properties

| Technique | Key Findings | Source(s) |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) at 240 nm and 333 nm. A wavelength of 320 nm is often used for HPLC determination. | [5] |

| Mass Spectrometry | In positive ion mode ESI-MS, an [M+Na]⁺ ion is observed at m/z 777.22015. Characteristic fragment ions are found at m/z 409 and m/z 391. | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of 3,6'-Disinapoyl sucrose.

Extraction from Polygala tenuifolia

This protocol outlines a standard laboratory procedure for the extraction of 3,6'-Disinapoyl sucrose from its natural source.

Diagram of the Extraction Workflow

Sources

- 1. 3,6'‐disinapoyl sucrose attenuates Aβ1‐42‐ induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Disinapoyl sucrose | C34H42O19 | CID 73157012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemfaces.com [chemfaces.com]

An In-Depth Technical Guide to c3,6'-Disinapoyl Sucrose: From Chemical Properties to Neurobiological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

c3,6'-Disinapoyl sucrose, a prominent bioactive oligosaccharide ester, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cognitive enhancement.[1] Naturally occurring in the roots of Polygala tenuifolia, a plant with a long history in traditional medicine for treating cognitive ailments, this compound stands at the intersection of natural product chemistry and modern neuroscience.[1] This guide serves as a comprehensive technical resource, providing an in-depth exploration of its chemical characteristics, synthesis, analytical validation, and established experimental protocols to investigate its neuroprotective effects. As a Senior Application Scientist, the following sections are designed to not only present established methodologies but also to provide the scientific rationale behind these procedures, ensuring a thorough understanding for researchers and drug development professionals.

Core Properties of c3,6'-Disinapoyl Sucrose

A foundational understanding of the physicochemical properties of c3,6'-disinapoyl sucrose is paramount for its effective use in research and development. The compound's identity and purity are established through a combination of its unique Chemical Abstracts Service (CAS) number, precise molecular weight, and empirical formula.

| Property | Value | Source(s) |

| CAS Number | 139891-98-8 | [2][3][4] |

| Molecular Weight | 754.69 g/mol | [3][5] |

| Molecular Formula | C₃₄H₄₂O₁₉ | [2][3] |

| Synonyms | Disinapoyl sucrose, 3-SF-6-Sglu, DSS | [3][4] |

Synthesis and Characterization

General Synthetic Strategy

A plausible synthetic route, adapted from methodologies for analogous phenylpropanoid sucrose esters, would involve the following key stages. The rationale behind this approach is to selectively expose the desired hydroxyl groups for esterification while keeping others protected, thus controlling the final structure of the molecule.

-

Protection of Sucrose: The initial step involves the protection of the more reactive hydroxyl groups of sucrose. This is often achieved by creating acetal or silyl ether protecting groups, which are stable under the subsequent reaction conditions but can be removed selectively later.

-

Regioselective Acylation: With key hydroxyl groups protected, the desired 3 and 6' positions can be targeted for esterification with sinapic acid or a suitable activated derivative. This step is critical and often requires carefully controlled reaction conditions, including the choice of solvent, temperature, and coupling agents, to achieve the desired regioselectivity.

-

Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, c3,6'-disinapoyl sucrose. The choice of deprotection reagents and conditions is crucial to avoid unwanted side reactions or degradation of the final product.

Caption: General synthetic workflow for c3,6'-disinapoyl sucrose.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of c3,6'-disinapoyl sucrose is critical for the validity of any experimental study. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of c3,6'-disinapoyl sucrose and for its quantification in various matrices. While a universally standardized method is not established, a typical reversed-phase HPLC method would involve a C18 column with a gradient elution system.

-

Mobile Phase: A common mobile phase composition involves a gradient of an aqueous solution (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection is suitable for c3,6'-disinapoyl sucrose due to the presence of chromophoric sinapoyl groups. The detection wavelength is typically set around 320-330 nm, corresponding to the absorbance maximum of the sinapoyl moiety.

-

Purity Assessment: Purity is determined by calculating the peak area of c3,6'-disinapoyl sucrose as a percentage of the total peak area in the chromatogram. Commercial standards are available with purities of ≥90% to ≥98% as determined by LC/MS-UV or HPLC.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of c3,6'-disinapoyl sucrose. While detailed spectral assignments are not widely published, the expected spectra would show characteristic signals for the sucrose backbone and the two sinapoyl moieties.

-

¹H NMR: Key signals would include those for the anomeric protons of the glucose and fructose units of sucrose, aromatic protons of the sinapoyl groups, and the methoxy protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the sucrose core, and the aromatic and methoxy carbons of the sinapoyl residues.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of c3,6'-disinapoyl sucrose. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.

Mechanism of Action: Neuroprotection via the CREB/BDNF Pathway

A significant body of research points to the neuroprotective effects of c3,6'-disinapoyl sucrose being mediated, at least in part, through the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF).[1][6][7] This signaling cascade is crucial for neuronal survival, synaptic plasticity, and cognitive function.

The proposed mechanism involves the ability of c3,6'-disinapoyl sucrose to modulate upstream signaling molecules, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK1/2), which in turn lead to the phosphorylation and activation of CREB. Activated CREB then binds to the promoter region of the BDNF gene, initiating its transcription and leading to increased synthesis and release of BDNF. BDNF, in turn, promotes neuronal survival and function.

Caption: Proposed signaling pathway for the neuroprotective effects of c3,6'-disinapoyl sucrose.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for investigating the neuroprotective and cognitive-enhancing effects of c3,6'-disinapoyl sucrose. These protocols are based on established methods in the field and are designed to be self-validating systems.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay is designed to assess the ability of c3,6'-disinapoyl sucrose to protect neuronal cells from glutamate-induced excitotoxicity, a key mechanism implicated in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used model for such studies.

Experimental Workflow:

Caption: Workflow for the in vitro neuroprotection assay.

Step-by-Step Protocol:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells into 96-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment.

-

Pre-treatment: After the cells have adhered, replace the medium with fresh medium containing various concentrations of c3,6'-disinapoyl sucrose (e.g., 0.6, 6, and 60 µmol/L) and incubate for a predetermined period (e.g., 2 hours).[8] Include a vehicle control group.

-

Induction of Excitotoxicity: Following pre-treatment, add a solution of glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 8 mM) and incubate for 12 hours.[2][8]

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically around 570 nm). Cell viability is expressed as a percentage of the control group.

-

-

Assessment of Apoptosis:

-

Flow Cytometry: For a more detailed analysis of cell death, cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Expected Outcome: A dose-dependent increase in cell viability and a decrease in apoptosis in the groups pre-treated with c3,6'-disinapoyl sucrose compared to the glutamate-only treated group would indicate a neuroprotective effect.

In Vivo Cognitive Enhancement Assay: Morris Water Maze in a Mouse Model of Alzheimer's Disease

The Morris Water Maze is a widely accepted behavioral test to assess spatial learning and memory in rodents. This protocol is designed to evaluate the potential of c3,6'-disinapoyl sucrose to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Experimental Workflow:

Caption: Workflow for the in vivo cognitive enhancement assay.

Step-by-Step Protocol:

-

Animal Model and Treatment: Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and age-matched wild-type controls. House the animals under standard laboratory conditions.

-

Drug Administration: Administer c3,6'-disinapoyl sucrose orally (gavage) daily for a specified duration (e.g., 30 days) at various doses.[7] Include a vehicle-treated transgenic group and a wild-type control group.

-

Morris Water Maze Apparatus: Use a circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four quadrants of the pool. Use distal visual cues around the room for spatial navigation.

-

Acquisition Phase (Training):

-

For several consecutive days (e.g., 5 days), conduct multiple training trials per day (e.g., 4 trials).

-

In each trial, gently place the mouse into the water at one of the four starting positions, facing the wall of the pool.

-

Allow the mouse to swim freely and find the hidden platform. Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.[7][9][10]

-

Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) before returning it to its home cage.[7][10]

-

-

Probe Trial (Memory Assessment):

-

On the day following the last training session, remove the escape platform from the pool.

-

Allow the mouse to swim freely for a fixed duration (e.g., 60 seconds).[10][11]

-

Record the swimming path and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the different treatment groups.

Expected Outcome: Mice treated with c3,6'-disinapoyl sucrose are expected to show a significant reduction in escape latency during the training phase and spend a greater amount of time in the target quadrant during the probe trial compared to the vehicle-treated transgenic mice, indicating an improvement in spatial learning and memory.

Conclusion

c3,6'-Disinapoyl sucrose is a promising natural product with well-documented neuroprotective and cognitive-enhancing properties. This guide has provided a comprehensive overview of its core chemical characteristics, a plausible synthetic strategy, and robust analytical methods for its characterization. The detailed experimental protocols for in vitro and in vivo assessment offer a solid foundation for researchers to further investigate its therapeutic potential. The elucidation of its mechanism of action through the CREB/BDNF signaling pathway provides a clear direction for future drug development efforts targeting neurodegenerative diseases. As with any scientific endeavor, rigorous adherence to well-validated protocols and a thorough understanding of the underlying scientific principles are paramount for generating reliable and impactful data.

References

-

Biopurify. (n.d.). CAS 139891-98-8 | 3,6′-Disinapoylsucrose. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Journal of Ethnopharmacology, 155(1), 255-263. Retrieved from [Link]

-

Yuan, J., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. Molecules, 27(1), 114. Retrieved from [Link]

-

ResearchGate. (2012). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Retrieved from [Link]

-

Liu, M., et al. (2012). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Journal of Biomedical Biotechnology, 2012, 728342. Retrieved from [Link]

-

JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]

-

PubChem. (n.d.). 3',6-Disinapoylsucrose. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,6'-Disinapoyl sucrose. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. Retrieved from [Link]

-

JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. Retrieved from [Link]

-

JoVE. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sucrose. Retrieved from [Link]

-

JoVE. (2008). Video: Morris Water Maze Experiment. Retrieved from [Link]

-

Archives of Neuropsychiatry. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Determination of sugars in royal jelly by HPLC. Retrieved from [Link]

-

Semantic Scholar. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Retrieved from [Link]

-

MDPI. (2021). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Retrieved from [Link]

-

Noldus. (2018). Alzheimer research and the Morris water maze task. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]

- 3. 3',6-Disinapoylsucrose | C34H42O19 | CID 11968389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3 ,6-Disinapoylsucrose = 90 LC/MS-UV 139891-98-8 [sigmaaldrich.com]

- 5. Disinapoyl sucrose | C34H42O19 | CID 73157012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer’s Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 11. m.youtube.com [m.youtube.com]

3,6'-Disinapoyl Sucrose: Mechanistic Targeting of Neuroplasticity and HPA Axis Dysregulation in Depression

Topic: Antidepressant-like effects of 3,6'-Disinapoyl sucrose (DISS) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers

Executive Summary

3,6'-Disinapoyl sucrose (DISS) is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd (Polygalae Radix), a staple in Traditional Chinese Medicine for cognitive and mood disorders.[1][2][3][4][] Unlike varying crude extracts, DISS represents a chemically defined candidate with a multi-target mechanism of action. This guide dissects the pharmacological profile of DISS, focusing on its ability to reverse depressive phenotypes via the BDNF-TrkB signaling cascade , HPA axis modulation , and inhibition of monoamine oxidase (MAO) activity.

Introduction: The Neurotrophic Hypothesis and DISS

Current antidepressant therapies (SSRIs/SNRIs) often suffer from delayed onset and non-response in ~30% of patients. The "neurotrophic hypothesis" suggests that depression stems not just from neurotransmitter deficits, but from impaired neuroplasticity and hippocampal atrophy.

DISS distinguishes itself by acting as a neuroplasticity enhancer . It does not merely elevate monoamines; it structurally restores neuronal integrity by upregulating Brain-Derived Neurotrophic Factor (BDNF) and activating the Tropomyosin receptor kinase B (TrkB) pathway.

Chemical Identity[3][6]

-

Compound: 3,6'-Disinapoyl sucrose (DISS)[1][2][3][4][][6][7]

-

Key Structural Feature: Two sinapoyl moieties attached to a sucrose core, essential for its blood-brain barrier (BBB) penetration and receptor interaction.

Mechanism of Action: The Signaling Architecture

The antidepressant efficacy of DISS is driven by three synergistic pillars.

Pillar A: The BDNF/TrkB/CREB Feed-Forward Loop

DISS functions as a potent activator of the CREB-BDNF pathway. Experimental evidence indicates that DISS administration leads to the phosphorylation of the cAMP Response Element Binding protein (CREB), which subsequently binds to the promoter region of the BDNF gene.

-

Upstream Activation: Unlike classical GPCR agonists, DISS appears to modulate intracellular kinases. Crucially, its effects are blocked by inhibitors of CaMKII (KN-93) and ERK1/2 (U0126), but not by PKA or PI3K inhibitors.[2] This suggests a specific kinase selectivity.

-

Downstream Effect: Increased BDNF secretion activates TrkB receptors, promoting neurite outgrowth and synaptic plasticity in the hippocampus.

Pillar B: HPA Axis Normalization

Chronic stress leads to glucocorticoid receptor (GR) resistance and hypercortisolemia. DISS has been shown to:

-

Reduce serum corticosterone/cortisol levels in Chronic Unpredictable Mild Stress (CUMS) models.

-

Restore the negative feedback loop of the HPA axis.

Pillar C: Monoamine & Oxidative Regulation[9]

-

MAO Inhibition: DISS inhibits both MAO-A and MAO-B, reducing the degradation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

-

Antioxidant Defense: It upregulates Superoxide Dismutase (SOD) and reduces Malondialdehyde (MDA), protecting neurons from oxidative stress-induced apoptosis.

Visualization: The DISS Signaling Pathway

The following diagram illustrates the intracellular cascade activated by DISS in hippocampal neurons.

Figure 1: Proposed molecular mechanism of DISS in hippocampal neurons. Note the specific activation of CaMKII/ERK pathways leading to CREB phosphorylation.

Preclinical Evidence & Comparative Efficacy

The gold standard for validating DISS has been the Chronic Unpredictable Mild Stress (CUMS) model. This model mimics the anhedonia and physiological stress responses seen in human depression.[9]

Quantitative Data Summary

The table below synthesizes data from multiple rodent studies comparing DISS to Fluoxetine (positive control) and Vehicle (negative control).

Table 1: Comparative Efficacy in CUMS Rat Models (21-Day Treatment)

| Metric | Vehicle (Stress) | DISS (Low Dose: 5-10 mg/kg) | DISS (High Dose: 20 mg/kg) | Fluoxetine (10 mg/kg) | Physiological Impact |

| Sucrose Preference | < 60% (Anhedonia) | 75% ± 5% | 85% ± 4% | 82% ± 6% | Restores reward sensitivity |

| Immobility (FST) | High (> 180s) | Reduced by ~25% | Reduced by ~45% | Reduced by ~48% | Reverses behavioral despair |

| Serum Corticosterone | Elevated (> 40 ng/mL) | Reduced | Normalized (< 20 ng/mL) | Normalized | Dampens HPA hyperactivity |

| Hippocampal BDNF | Downregulated | Upregulated | Significantly Upregulated | Upregulated | Restores neurotrophic support |

| MAO Activity | Increased | Inhibited | Inhibited | Minimal Effect | Fluoxetine is an SSRI, not MAOI |

Note: DISS demonstrates efficacy comparable to Fluoxetine at 20 mg/kg but offers a broader mechanism involving MAO inhibition and oxidative stress reduction.

Technical Protocol: Validating DISS Efficacy

Objective: To replicate the antidepressant-like effects of DISS using a robust CUMS workflow.

Protocol: Chronic Unpredictable Mild Stress (CUMS) with DISS Treatment

Phase 1: Acclimatization (Week 0)

-

House male Sprague-Dawley rats (200-220g) individually.

-

Maintain 12h light/dark cycle with ad libitum food/water.

-

Baseline Testing: Conduct a sucrose preference test (SPT) to ensure no pre-existing anhedonia (exclude rats with <80% preference).

Phase 2: Stress Induction (Weeks 1-5) Subject animals to a randomized schedule of mild stressors. Crucial: Never repeat the same stressor on consecutive days to prevent habituation.

-

Stressors:

-

Food/Water deprivation (24h)

-

Cage tilt (45°, 24h)

-

Soiled cage (damp bedding, 24h)

-

Foreign object in cage

-

Light/Dark cycle reversal

-

Tail pinch (1 min)

-

Phase 3: Drug Administration (Weeks 3-5) Start treatment concurrently with stress from Week 3 onwards (Therapeutic Model).

-

Preparation: Dissolve DISS in 0.5% CMC-Na or saline.

-

Dosing: Oral gavage (p.o.) once daily.

-

Group A: Vehicle + Stress

-

Group B: DISS (10 mg/kg) + Stress

-

Group C: DISS (20 mg/kg) + Stress[7]

-

Group D: Fluoxetine (10 mg/kg) + Stress

-

-

Volume: 10 mL/kg body weight.

Phase 4: Behavioral & Biochemical Analysis (Week 6)

-

Sucrose Preference Test (SPT): Measure consumption of 1% sucrose vs. water over 1h.

-

Forced Swim Test (FST): Record immobility time in a water cylinder (25°C).

-

Sacrifice & Tissue Collection: Rapid decapitation. Isolate hippocampus immediately on ice.

-

Assay: Western Blot for p-CREB/BDNF or ELISA for Corticosterone.

Visualization: Experimental Workflow

Figure 2: Timeline for the evaluation of DISS in a chronic stress model.

References

-

Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats.

-

[7]

-

-

Zhang, H., et al. (2014).

-

Liu, P., et al. (2015). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology.

-

Yuan, J., et al. (2023). 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice.[10] Journal of Neurophysiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]

- 4. Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Definitive Structural Elucidation of c3,6'-Disinapoyl Sucrose Using a Multi-dimensional NMR Spectroscopy Approach

<_ _>

Application Note: A-052024-DSS

Senior Application Scientist: Dr. Eleanor Vance Nexus Pro-Analytics Division, SpectraCorp Instruments

Abstract

This application note provides a comprehensive guide for the structural elucidation of c3,6'-disinapoyl sucrose, a naturally occurring oligosaccharide ester with significant neuroprotective and antidepressant activities.[1][2] We detail a systematic methodology employing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide is designed for researchers in natural product chemistry, pharmacology, and drug development, offering both detailed experimental protocols and the theoretical basis for spectral interpretation. The causality behind each experimental choice is explained, ensuring a robust and self-validating analytical workflow.

Introduction: The Challenge of Complex Glycoside Structures

Sucrose esters, such as c3,6'-disinapoyl sucrose, represent a class of natural products with promising pharmacological profiles.[3] Structurally, they consist of a sucrose core acylated with one or more phenolic acid moieties. The precise determination of the acylation positions on the sucrose scaffold is critical for understanding structure-activity relationships, yet it poses a significant analytical challenge. The ¹H NMR spectra of such molecules are often complex due to severe signal overlap in the carbohydrate region (typically 3.0-5.5 ppm).[4]

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of these complex molecules in solution.[5] While ¹H and ¹³C NMR provide initial fingerprints, a combination of 2D correlation experiments is essential to piece together the molecular puzzle. This note will demonstrate the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign all proton and carbon signals and, crucially, to pinpoint the exact locations of the two sinapoyl groups on the sucrose core.

Theoretical Framework: The Power of 2D NMR Correlations

The structural elucidation of c3,6'-disinapoyl sucrose relies on establishing connectivity between atoms. 2D NMR experiments provide this information by spreading spectral data across two frequency dimensions, resolving the overlap found in 1D spectra.[6]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[7] This is invaluable for tracing the proton networks within the glucose and fructose rings of the sucrose moiety and along the side chains of the sinapoyl groups.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom.[8] Each peak in the 2D spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C chemical shifts and allowing for the confident assignment of protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this application. HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[9] These correlations are the key to connecting the different spin systems identified by COSY. Crucially, it is the HMBC correlations from protons on the sucrose core to the carbonyl carbons of the sinapoyl groups that will unambiguously establish the points of esterification.

The logical workflow for elucidation, therefore, involves using COSY to build the individual spin systems (glucose, fructose, sinapoyl groups) and HSQC to assign the carbons attached to these protons. Finally, HMBC is used to connect these fragments into the complete molecular structure.

Experimental Protocols

Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[10]

-

Analyte Purity: Ensure the c3,6'-disinapoyl sucrose sample is of high purity (>95%), isolated and lyophilized to remove residual solvents.[11]

-

Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CD₃OD is often preferred as it can exchange with hydroxyl protons, simplifying the crowded sugar region of the spectrum.

-

Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good quality 2D spectra on a modern spectrometer, especially one equipped with a cryoprobe.[8][11]

-

Sample Handling: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.[12] If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

-

¹H NMR:

-

Purpose: Initial assessment of sample purity and identification of proton types (aromatic, olefinic, sugar, methoxy).

-

Key Parameters: Sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), spectral width covering ~0-12 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Purpose: To identify the total number of carbon signals and their types (carbonyl, aromatic, olefinic, aliphatic).

-

Key Parameters: Proton-decoupled, sufficient scans for signal averaging (may take longer due to the low natural abundance of ¹³C), spectral width of ~0-200 ppm.

-

-

gCOSY (gradient-selected COSY):

-

Purpose: To establish ¹H-¹H coupling networks.

-

Key Parameters: Acquire with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).

-

-

gHSQC (gradient-selected HSQC):

-

Purpose: To correlate directly bonded ¹H-¹³C pairs.

-

Key Parameters: Set the ¹³C spectral width to cover the aliphatic and aromatic regions (~10-160 ppm). Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

-

-

gHMBC (gradient-selected HMBC):

-

Purpose: To identify long-range ¹H-¹³C correlations, especially the key ester linkages.

-

Key Parameters: Optimize for a long-range coupling constant of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[9]

-

Data Interpretation and Structural Elucidation

The following section outlines the logical process of interpreting the spectral data to arrive at the final structure. The numbering scheme for sucrose and the sinapoyl moieties is provided in Figure 1.

Figure 1. Chemical structure of c3,6'-disinapoyl sucrose with the standard numbering for the glucose (1-6), fructose (1'-6'), and sinapoyl (7-9 and 7''-9'') moieties.

Analysis of the Sinapoyl Moieties

The two sinapoyl groups are structurally identical and give rise to a distinct set of signals.

-

¹H NMR: Expect two sets of signals for the trans-olefinic protons (H-7 and H-8) appearing as doublets with a large coupling constant (~16 Hz).[13] The aromatic protons (H-2''/H-6'' and H-2'''/H-6''') will appear as singlets, and the methoxy protons (-OCH₃) will also be sharp singlets integrating to 6H each.[14]

-

COSY: Strong correlations will be observed between the olefinic protons H-7/H-8 for each sinapoyl unit.

-

HSQC: This will directly link the olefinic and aromatic protons to their corresponding carbons.

-

HMBC: Key correlations will be seen from the methoxy protons to the aromatic C-3''/C-5'' and C-3'''/C-5''' carbons, and from the olefinic H-7 to the aromatic carbons C-2''/C-6'' and the carbonyl carbon C-9.

Analysis of the Sucrose Core

This is the most challenging part due to signal crowding.

-

¹H NMR: The anomeric proton of the glucose unit (H-1) is typically well-resolved and appears as a doublet around 5.4 ppm.[15] The remaining protons of the glucose and fructose units form a complex, overlapping multiplet system between 3.0 and 4.5 ppm.[16]

-

COSY: Starting from the anomeric H-1 proton, one can "walk" around the glucose ring by tracing the correlations from H-1 to H-2, H-2 to H-3, and so on. A separate spin system for the fructose unit can also be identified.

-

HSQC: This experiment is crucial for resolving the overlapped proton signals by spreading them out in the carbon dimension. It allows for the assignment of each carbon in the sucrose core that is attached to a proton.[17]

Pinpointing the Ester Linkages: The Power of HMBC

The definitive placement of the sinapoyl groups is achieved through specific long-range correlations in the HMBC spectrum.[18]

-

Esterification at C-3: A downfield shift is expected for H-3 of the glucose unit compared to unsubstituted sucrose. The critical correlation will be a three-bond coupling (³JCH) from this H-3 proton to the carbonyl carbon (C-9'') of one of the sinapoyl moieties.

-

Esterification at C-6': Similarly, the protons on C-6' of the fructose unit (H-6'a and H-6'b) will show a correlation to the carbonyl carbon (C-9''') of the second sinapoyl group.

This specific pattern of HMBC cross-peaks provides irrefutable evidence for the 3,6'-disinapoylation pattern.

Summary of NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for c3,6'-disinapoyl sucrose based on published data.[18]

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations |

| Sucrose Moiety | |||

| Glc-1 | 92.5 | 5.42 (d) | H-1 -> C-2, C-5, C-2' |

| Glc-2 | 72.1 | 3.55 (t) | H-2 -> C-1, C-3 |

| Glc-3 | 74.5 | 5.15 (t) | H-3 -> C-2, C-4, C-9'' |

| Glc-4 | 70.3 | 3.80 (t) | H-4 -> C-3, C-5 |

| Glc-5 | 73.6 | 3.95 (m) | H-5 -> C-1, C-4, C-6 |

| Glc-6 | 63.2 | 3.75 (m) | H-6 -> C-4, C-5 |

| Fru-1' | 64.8 | 3.68 (m) | H-1' -> C-2', C-3' |

| Fru-2' | 104.5 | - | - |

| Fru-3' | 77.4 | 4.10 (d) | H-3' -> C-2', C-4', C-5' |

| Fru-4' | 75.2 | 4.20 (d) | H-4' -> C-2', C-3', C-5', C-6' |

| Fru-5' | 81.5 | 3.90 (m) | H-5' -> C-1', C-4', C-6' |

| Fru-6' | 66.1 | 4.40 (m) | H-6' -> C-4', C-5', C-9''' |

| Sinapoyl-1 Moiety | |||

| C-1'' | 125.8 | - | - |

| C-2''/6'' | 107.2 | 6.80 (s) | H-2''/6'' -> C-4'', C-7'' |

| C-3''/5'' | 148.5 | - | - |

| C-4'' | 138.9 | - | - |

| C-7'' | 145.1 | 7.60 (d) | H-7'' -> C-2''/6'', C-8'', C-9'' |

| C-8'' | 115.8 | 6.40 (d) | H-8'' -> C-1'', C-7'', C-9'' |

| C-9'' | 167.2 | - | - |

| OMe | 56.5 | 3.85 (s) | OMe -> C-3''/5'' |

| Sinapoyl-2 Moiety | |||

| C-1''' | 125.8 | - | - |

| C-2'''/6''' | 107.2 | 6.80 (s) | H-2'''/6''' -> C-4''', C-7''' |

| C-3'''/5''' | 148.5 | - | - |

| C-4''' | 138.9 | - | - |

| C-7''' | 145.1 | 7.60 (d) | H-7''' -> C-2'''/6''', C-8''', C-9''' |

| C-8''' | 115.8 | 6.40 (d) | H-8''' -> C-1''', C-7''', C-9''' |

| C-9''' | 167.2 | - | - |

| OMe | 56.5 | 3.85 (s) | OMe -> C-3'''/5''' |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualization of Workflow and Key Correlations

The following diagrams illustrate the experimental workflow and the crucial HMBC correlations that establish the final structure.

Caption: Key HMBC correlations confirming the esterification sites.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex natural products like c3,6'-disinapoyl sucrose. By systematically applying COSY, HSQC, and HMBC experiments, it is possible to overcome the challenges of spectral overlap inherent in carbohydrate chemistry. The key to confirming the acylation pattern lies in the unambiguous identification of long-range heteronuclear correlations from the sucrose protons to the sinapoyl carbonyl carbons via the HMBC experiment. This detailed protocol and interpretive guide serves as a valuable resource for researchers working on the characterization of sucrose esters and other complex glycosides.

References

-

ResearchGate. (n.d.). ¹H and ¹³C NMR data for compounds 2 and 3 and the reference compounds. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Table 1 : ¹H and ¹³C NM R data for compound 1 and from the literature. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved February 5, 2026, from [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). H-NMR spectrum for sucrose structure. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3,6'-Disinapoyl sucrose. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). 3',6-Disinapoylsucrose. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Tube Degradation Method for Sugar Analysis of Glycosides. Retrieved February 5, 2026, from [Link]

-

BMRB. (n.d.). BMRB entry bmse000318 - Sinapic Acid. Retrieved February 5, 2026, from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Chemometric Outlier Classification of 2D-NMR Spectra to Enable Higher Order Structure Characterization of Protein Therapeutics. Retrieved February 5, 2026, from [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved February 5, 2026, from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2023, January 9). Primary Structure of Glycans by NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

-

Biopurify. (n.d.). 3,6′-Disinapoylsucrose. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Profiling, characterization, and analysis of natural and synthetic acylsugars (sugar esters). Retrieved February 5, 2026, from [Link]

-

Journal of Chemical Health Risks. (n.d.). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Retrieved February 5, 2026, from [Link]

-

Scribd. (n.d.). Structural Elucidation of Sucrose. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Two-dimensional ¹H–¹³C HSQC NMR spectrum of sucrose. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. Retrieved February 5, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Retrieved February 5, 2026, from [Link]

-

Glycoscience Protocol Online Database. (n.d.). Determination of glycan structure by NMR. Retrieved February 5, 2026, from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 5, 2026, from [Link]

-

DOKUMEN.PUB. (n.d.). Modern NMR Approaches to the Structure Elucidation of Natural Products. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR (DMSO-d6) of isolated sinapinic acid. Retrieved February 5, 2026, from [Link]

-

Slideshare. (n.d.). Structural elucidation of sucrose. Retrieved February 5, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 5, 2026, from [Link]

-

ACS Omega. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved February 5, 2026, from [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2021, January 3). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH. Retrieved February 5, 2026, from [Link]

-

DOKUMEN.PUB. (n.d.). Optimizing NMR Methods for Structure Elucidation. Retrieved February 5, 2026, from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved February 5, 2026, from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]

- 3. researchgate.net [researchgate.net]

- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organomation.com [organomation.com]

- 11. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. jchr.org [jchr.org]

- 15. Sucrose(57-50-1) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Protocol for the Laboratory Synthesis of c3,6'-Disinapoyl Sucrose: A Detailed Guide for Chemical Researchers

Introduction: The Significance of c3,6'-Disinapoyl Sucrose

c3,6'-Disinapoyl sucrose is a naturally occurring phenylpropanoid sucrose ester found in various medicinal plants, such as those from the Polygala genus.[1] These compounds have garnered significant interest within the scientific and drug development communities due to their diverse biological activities. Research has indicated that c3,6'-disinapoyl sucrose exhibits neuroprotective and antidepressant-like effects, making it a valuable target for further investigation in the context of neurodegenerative diseases and mental health disorders.[2]

The precise synthesis of c3,6'-disinapoyl sucrose in a laboratory setting is crucial for enabling detailed structure-activity relationship (SAR) studies, elucidating its mechanism of action, and providing a pure source of the compound for pharmacological testing. This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of c3,6'-disinapoyl sucrose, based on an orthogonal protection-deprotection strategy. Additionally, it outlines the necessary purification and characterization methods to ensure the final product's identity and purity, and briefly discusses an alternative enzymatic approach.

Synthesis Strategy: An Orthogonal Approach

The synthesis of c3,6'-disinapoyl sucrose presents a significant challenge due to the multiple hydroxyl groups of sucrose, which have varying reactivities. A successful synthesis hinges on a robust protecting group strategy to achieve regioselective acylation. The protocol detailed below employs an orthogonal set of protecting groups, allowing for their selective removal without affecting others, thereby enabling the precise introduction of sinapoyl moieties at the C3 and C6' positions of the sucrose backbone.[3][4]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the chemical synthesis of c3,6'-disinapoyl sucrose.

Detailed Synthesis Protocol

This protocol is adapted from the strategy for synthesizing 3,6'-di-substituted phenylpropanoid sucrose esters.[3] It involves several key steps: protection of reactive hydroxyl groups, selective deprotection, and sequential esterification with acetyl-sinapic acid.

Part 1: Preparation of Acetyl-Sinapic Acid

The phenolic hydroxyl group of sinapic acid must be protected, in this case by acetylation, prior to its use in the Steglich esterification to prevent unwanted side reactions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

|---|---|---|

| Sinapic acid | 224.21 | 1.0 g |

| Acetic anhydride | 102.09 | 5 mL |

| Pyridine | 79.10 | 5 mL |

| Dichloromethane (DCM) | 84.93 | As needed |

| 1 M Hydrochloric acid (HCl) | 36.46 | As needed |

| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | As needed |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed |

Procedure:

-

Suspend sinapic acid in pyridine in a round-bottom flask.

-

Add acetic anhydride and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield acetyl-sinapic acid.

Part 2: Multi-step Synthesis of c3,6'-Disinapoyl Sucrose

The following is a multi-step procedure starting from a partially protected sucrose derivative. The initial protection of sucrose to form the starting material, 6'-O-(tert-butyldimethylsilyl)-2,1':4,6-di-O-isopropylidene sucrose, is a standard procedure in carbohydrate chemistry.

Step 1: Protection of the 4'-Hydroxyl Group

-

Rationale: The 4'-hydroxyl group is protected with a p-nitrobenzoyl (PNB) group. This protecting group is stable under the conditions of the subsequent reactions and can be selectively removed later.

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 6'-O-TBS protected sucrose intermediate | - |

| p-Nitrobenzoyl chloride (PNBCl) | 185.57 |

| Pyridine | 79.10 |

| Dichloromethane (DCM) | 84.93 |

Procedure:

-

Dissolve the 6'-O-TBS protected sucrose intermediate in anhydrous DCM and pyridine.

-

Cool the solution to 0 °C and add p-nitrobenzoyl chloride portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the 4'-O-PNB protected intermediate.[3]

Step 2: Selective Deprotection of the 6'-TBS Group

-

Rationale: The tert-butyldimethylsilyl (TBS) group at the 6' position is selectively removed to expose the primary hydroxyl group for the first esterification. Triethylamine trihydrofluoride is a mild reagent for TBS deprotection.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 4'-O-PNB, 6'-O-TBS protected sucrose | - |

| Triethylamine trihydrofluoride (NEt₃·3HF) | 161.22 |

| Tetrahydrofuran (THF) | 72.11 |

Procedure:

-

Dissolve the protected sucrose from Step 1 in THF.

-

Add triethylamine trihydrofluoride and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup.

-

Purify the product by silica gel column chromatography to yield the intermediate with a free 6'-hydroxyl group.[3]

Step 3: First Steglich Esterification at the 6'-Position

-

Rationale: The free primary hydroxyl group at the 6' position is more reactive and less sterically hindered, allowing for selective esterification with acetyl-sinapic acid using the Steglich method.[3] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a catalyst.[6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| Sucrose intermediate from Step 2 | - |

| Acetyl-sinapic acid | 266.24 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 |

| Anhydrous Dichloromethane (DCM) | 84.93 |

Procedure:

-

Dissolve the sucrose intermediate from Step 2, acetyl-sinapic acid, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.[4]

-

Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).[8]

-

Wash the filtrate with dilute HCl to remove DMAP, followed by saturated NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Step 4: Deprotection of Protecting Groups and Second Esterification

This phase involves the removal of the remaining protecting groups on the sucrose backbone to expose the C3 hydroxyl group, followed by the second esterification. The specific sequence will depend on the full protecting group strategy employed on the initial sucrose molecule. For the purpose of this protocol, we assume a pathway that leads to the selective exposure of the C3 hydroxyl.

Step 5: Final Deprotection

-

Rationale: The final step is the removal of the p-nitrobenzoyl and acetyl protecting groups to yield the target molecule. Magnesium methoxide is a suitable reagent for this deprotection.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| Fully acylated and protected sucrose | - |

| Magnesium methoxide (Mg(OMe)₂) | 86.36 |

| Methanol (MeOH) | 32.04 |

Procedure:

-

Dissolve the protected c3,6'-disinapoyl sucrose in methanol.

-

Add magnesium methoxide and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction with a weak acid and concentrate the mixture.

-

Purify the final product, c3,6'-disinapoyl sucrose, by column chromatography, potentially using a reversed-phase silica gel.

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel column chromatography is the primary method for purification after each synthetic step.[9] The choice of eluent (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) is critical and should be determined by TLC analysis. For the final, more polar product, a more polar solvent system such as dichloromethane/methanol may be necessary.[10]

Characterization:

-

Thin Layer Chromatography (TLC): TLC is essential for monitoring the progress of each reaction and for identifying the fractions containing the desired product during column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for confirming the structure of the synthesized c3,6'-disinapoyl sucrose. The spectra should be compared with literature data to confirm the positions of the sinapoyl groups.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[2]

Expected Analytical Data:

| Analysis | Expected Result |

|---|---|

| ¹H NMR | Characteristic signals for the sucrose backbone, two sinapoyl moieties (including aromatic and vinylic protons), and the absence of protecting group signals. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the c3,6'-disinapoyl sucrose structure.[11] |

| HRMS | Calculated mass for C₃₄H₄₂O₁₉ should match the observed mass. |

Alternative Approach: Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to chemical synthesis, often proceeding under milder conditions and with high regioselectivity, which can reduce the need for extensive protecting group manipulation.[12] Lipases, such as Novozym 435, are commonly used to catalyze the esterification of sugars.[13]

A potential enzymatic route could involve the direct esterification of sucrose with a sinapic acid derivative in a suitable organic solvent. The regioselectivity would be dependent on the specific enzyme used.

Caption: Conceptual workflow for the enzymatic synthesis of c3,6'-disinapoyl sucrose.

Safety Precautions

The synthesis of c3,6'-disinapoyl sucrose involves the use of several hazardous chemicals. It is imperative that this protocol is carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Nitrobenzoyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Triethylamine trihydrofluoride: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-